molecular formula C8H12O2 B1584483 Ethylcyclotene CAS No. 53263-58-4

Ethylcyclotene

Cat. No. B1584483
CAS RN: 53263-58-4
M. Wt: 140.18 g/mol
InChI Key: ARHWUYVUNJLMRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethylcyclotene or similar compounds is a complex process that involves various chemical reactions. One of the methods involves the Acyloin Condensation . Another method involves the use of diethyl but-2-ynedioate cyclization and different acyl thiourea substitutions of 3-ethyl amine .


Molecular Structure Analysis

The molecular structure of Ethylcyclotene can be analyzed using various techniques. The molecular formula of Ethylcyclotene is C8H12O2, and it has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . Further analysis can be done using tools like MolView which provide a 3D model viewer for a more detailed structural analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethylcyclotene can be analyzed using various techniques. According to ChemSpider, Ethylcyclotene has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . Further analysis of its physical and chemical properties would require specific experimental data .

Scientific Research Applications

1. Ethylene Inhibition in Plant Growth Regulation

  • Ethylcyclotene, primarily known as 1-Methylcyclopropene (1-MCP), acts as a significant inhibitor of ethylene action in various plants. Its application has been extensively studied for its role in delaying ethylene effects, which are crucial in the ripening and senescence of fruits, vegetables, and floricultural crops (Blankenship & Dole, 2003). This property makes 1-MCP a valuable tool in understanding ethylene's role in plant physiology and extending the shelf life of agricultural products.

2. Enhancing Postharvest Quality of Horticultural Products

  • 1-MCP has demonstrated effectiveness in maintaining postharvest quality in various horticultural products. Studies show that it can be considered a 'magic bullet' in addressing many postharvest problems, affecting aspects such as respiration, ethylene and volatile production, and color changes in fruits and vegetables (Ergun, 2006).

3. Role in Alleviating Water Stress in Plants

  • Ethylcyclotene has been investigated for its potential to alleviate water stress in cotton plants. It can enhance stomatal resistance and maintain membrane integrity under water-stressed conditions, highlighting its utility in enhancing drought tolerance in crops (Kawakami, Oosterhuis, & Snider, 2010).

4. Impact on Fruit and Flower Quality

  • The application of 1-MCP has been shown to extend the vase life of cut flowers, like Dianthus caryophyllus, and improve the postharvest quality of fruits by delaying ethylene-induced ripening and senescence processes (Seglie et al., 2011).

5. Understanding Ethylene's Molecular Mechanisms

  • Research on ethylcyclotene contributes to a deeper understanding of the molecular mechanisms regulating ethylene synthesis and action in plants. This knowledge is crucial for developing strategies to manipulate ethylene levels for agricultural benefits (Lin, Zhong, & Grierson, 2009).

6. Insights into Ethylene Biosynthesis Pathways

  • Ethylcyclotene research also offers insights into the ethylene biosynthesis pathways, including its precursor 1-aminocyclopropane-1-carboxylic acid (ACC). This understanding is essential for developing targeted interventions in ethylene regulation for crop improvement (Van de Poel & Van der Straeten, 2014).

Future Directions

The future directions of research involving Ethylcyclotene or similar compounds could involve various areas. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to the study of Ethylcyclotene . Additionally, the field of synthetic chemistry continues to face many challenges, such as achieving higher selectivity, efficiency, and environmental friendliness, which could guide future research involving Ethylcyclotene .

Relevant Papers There are several relevant papers that provide more information about Ethylcyclotene and related topics. For instance, a paper titled “Fabrication and characterization of sealed cavities realized by adhesive wafer bonding with dry etched Cyclotene™” discusses the use of Cyclotene in the fabrication of sealed cavities . Another paper titled “A primer to directed evolution: current methodologies and future directions” discusses the use of directed evolution in protein engineering, which could potentially be applied to the study of Ethylcyclotene . These papers and others can be further explored for more detailed information .

properties

IUPAC Name

5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-6-4-5(2)7(9)8(6)10/h6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWUYVUNJLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=C(C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967840
Record name 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

slightly soluble in water; soluble in ethanol, fat, propylene glycol
Record name 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/430/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.053-1.060
Record name 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/430/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

CAS RN

53263-58-4
Record name 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53263-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
B Fernandez de Simon, M Sanz… - Journal of Mass …, 2014 - Wiley Online Library
By using a nontargeted GC–MS approach, 153 individual volatile compounds were found in extracts from untoasted, light toasted and medium‐toasted cherry, chestnut, false acacia, as …
A Gao, Y Wang, G Lin, B Li, X Hu, Y Huang, S Zhang… - Renewable Energy, 2022 - Elsevier
This paper proposes a novel reactor featuring controllable adjustment of volatile-char interactions to investigate the pyrolysis of poplar wood and corresponding products. Controllable …
Number of citations: 20 www.sciencedirect.com
B Fernandez de Simon, E Esteruelas… - Journal of Agricultural …, 2009 - ACS Publications
… carbohydrate derivatives, such as furanic and pyranic, were detected in all studied woods, as well as the formation of compounds not detected in seasoned woods: 3-ethylcyclotene, 3,5-…
Number of citations: 141 pubs.acs.org
R Flamini, A Panighel… - Mass Spectrometry …, 2023 - Wiley Online Library
Aging of wines and spirits in wooden barrels is an industrial process used to stabilize the color, to improve the limpidity and to enrich the sensorial characteristics of the products. In red …
L Culleré, BF de Simón, E Cadahía, V Ferreira… - LWT-Food Science and …, 2013 - Elsevier
The aroma profiles of six different types of wood were evaluated by gas chromatography–olfactometry (GC–O) in order to examine their possible use as materials for making wooden …
Number of citations: 80 www.sciencedirect.com
BF De Simón, J Martínez, M Sanz, E Cadahía… - Food chemistry, 2014 - Elsevier
The wood-related volatile profile of wines aged in cherry, acacia, ash, chestnut and oak wood barrels was studied by GC–MS, and could be a useful tool to identify the wood specie used…
Number of citations: 95 www.sciencedirect.com
WL Wang, XY Ren, JM Chang, LP Cai… - Fuel Processing …, 2015 - Elsevier
The pyrolysis experiments were carried out in a fixed bed reactor at a reaction temperature of 873 K and gas residence time of 1.0 s. The physicochemical properties of bio-oils and bio-…
Number of citations: 52 www.sciencedirect.com
E Ramos, E Valero, E Ibáñez, G Reglero… - Journal of Agricultural …, 1998 - ACS Publications
Supercritical fluid extraction (SFE) was used to obtain brewed coffee extracts with an aroma as similar as possible to the original brewed coffee. The optimization of the process …
Number of citations: 40 pubs.acs.org
AM Martínez-Gil, M del Alamo-Sanza… - Applied Sciences, 2022 - mdpi.com
The interest of winemakers to find new woods that can give their wines a special personality and the need for cooperage wood have led to the use of other woods than traditional oak. …
Number of citations: 5 www.mdpi.com
Y NAKATANI - Journal of Synthetic Organic Chemistry, Japan, 1971 - jstage.jst.go.jp
物質の分離精製法についての最**の進歩 と機器分析法の導入によって, こ れまで困離 とされてき た複雑な組成をもった精油の分析 (Jasminoil1), Rose oil2) な ど) がかな り満足できる程度にまで…
Number of citations: 0 www.jstage.jst.go.jp

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